molecular formula C14H15NO B2975772 [2-(4-Methylphenoxy)phenyl]methanamine CAS No. 289718-11-2

[2-(4-Methylphenoxy)phenyl]methanamine

Cat. No.: B2975772
CAS No.: 289718-11-2
M. Wt: 213.28
InChI Key: PPOVZAQWWRVUAE-UHFFFAOYSA-N
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Description

[2-(4-Methylphenoxy)phenyl]methanamine is a phenylmethanamine derivative featuring a 4-methylphenoxy substituent at the 2-position of the benzene ring. This compound belongs to a broader class of aromatic methanamines, which are frequently explored in medicinal chemistry and materials science due to their versatile pharmacological profiles and optoelectronic properties. These compounds are typically synthesized via Suzuki coupling, nitrile reductions (e.g., using LiAlH₄), or carbodiimide-mediated couplings .

Properties

IUPAC Name

[2-(4-methylphenoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOVZAQWWRVUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(4-Methylphenoxy)phenyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as a phenyl group substituted with a 4-methylphenoxy moiety and a methanamine functional group. The synthesis typically involves the reaction of appropriate phenolic precursors with amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study reported Minimum Inhibitory Concentrations (MICs) ranging from 128 μg/mL to 256 μg/mL against various bacterial strains, highlighting its potential as an antimicrobial agent .

Antitumor Activity

The compound has been investigated for its antitumor properties. Specifically, it has shown cytotoxic effects against nasopharyngeal epithelial tumors. The mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation .

Neuropharmacological Effects

Recent studies have indicated that this compound may play a role in targeting neurological disorders. Its derivatives have been utilized in the synthesis of compounds aimed at treating conditions such as Alzheimer's disease, suggesting neuroprotective effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives demonstrated that modifications to the phenoxy group significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating substitutions.
  • Cytotoxicity Assays : In vitro assays on nasopharyngeal tumor cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic use.
  • Neuroprotective Studies : Experimental models assessing the neuroprotective effects of related compounds showed promising results in reducing neuronal apoptosis and enhancing cognitive functions in animal models.

Data Tables

Biological Activity MIC (μg/mL) IC50 (μM) Effectiveness
Antimicrobial (Bacteria)128 - 256N/AModerate to High
Antitumor (Tumor Cells)N/AX (to be determined)High
NeuroprotectiveN/AY (to be determined)Promising

Scientific Research Applications

[2-(4-Methylphenoxy)phenyl]methanamine, also known as (2-(4-Methylphenoxy)phenyl)methanamine, is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It has the molecular formula C14H15NO and a molecular weight of 213.27 g/mol .

Scientific Research Applications

  • Chemistry: It serves as a reagent in organic synthesis and as an intermediate in producing other chemical compounds.
  • Biology: It can be utilized in biochemical assays and as a building block for synthesizing biologically active molecules.
  • Medicine: The compound acts as an intermediate in synthesizing pharmaceuticals, including drugs for various therapeutic applications, such as neurological disorders. Derivatives of this compound can modulate neurotransmitter systems, potentially aiding in treating conditions like depression and anxiety.
  • Industry: It is used as an additive in the production of dyes, paints, and cosmetics.
  • Agricultural Chemistry: Explored for its role in formulating agrochemicals and its effectiveness as an active ingredient in pesticides and herbicides has been noted, contributing to more efficient crop protection strategies.

2-(4-Methylphenoxy)benzylamine hydrochloride has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and biochemical research. It can interact with various receptors and enzymes, making it a valuable compound in drug development. In biochemical assays, this compound has demonstrated the ability to inhibit certain enzymes involved in metabolic pathways, such as the DprE1 enzyme, which is crucial in the treatment of tuberculosis.

Material Science

Research into the material science applications of this compound reveals its potential in developing advanced materials, including polymers with enhanced thermal and mechanical properties. Its unique chemical structure allows for modifications that can improve material performance.

Safety and Toxicity

Safety assessments indicate that while the compound exhibits promising biological activity, careful handling is required due to its classification as a hazardous substance. Safety data sheets provide detailed information regarding proper storage and disposal methods. A preliminary toxicological profile suggests minimal acute toxicity at low concentrations; however, long-term studies are necessary to fully understand its safety profile.

Research Findings

Recent studies have highlighted the pharmacokinetic properties of this compound. In vivo experiments demonstrated favorable absorption and distribution characteristics:

ParameterValue
Cmax (µM)18.3 ± 6.7
Tmax (h)3.0 ± 0.0
AUCinf (µM·h)78.6 ± 18.9
Half-life (h)5.9 ± 2.6

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [2-(4-Methylphenoxy)phenyl]methanamine with structurally related methanamine derivatives, highlighting substituents, synthesis methods, yields, and applications based on the provided evidence:

Compound Name (CAS/ID) Substituents/Modifications Synthesis Method Yield (%) Key Applications/Properties References
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine (1250081-20-9) 4-methylphenyl, oxolanylmethoxy at 2-position Suzuki coupling, deprotection reactions N/A Intermediate for optoelectronic materials
(4-(Thiophen-2-yl)phenyl)methanamine (18) Thiophene at para-position LiAlH₄ reduction of nitrile precursors 60 Optoelectronic applications (e.g., organic semiconductors)
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine (857997-91-2) Thiazole ring with 4-methoxyphenyl group Cyclization and coupling reactions N/A Antimicrobial agent development
{2-[4-(Trifluoromethyl)phenoxy]phenyl}methanamine Trifluoromethylphenoxy at 2-position Suzuki coupling with boronic acids N/A Antituberculosis drug-resistant agents
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine (81935-22-0) Oxazole ring with 4-chlorophenyl group Cyclization and coupling with thioglycolic acid N/A Antimicrobial and antifungal research

Key Observations:

  • Substituent Impact : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance biological activity but may reduce solubility, whereas alkoxy groups (e.g., methoxy in ) improve pharmacokinetic properties.
  • Synthesis Efficiency : Yields for methanamine derivatives range from 52% to 74% in multi-step syntheses, influenced by reaction conditions (e.g., LiAlH₄ reductions in vs. carbodiimide couplings in ).
  • Biological Activity : Thiazole- and oxazole-containing derivatives () exhibit potent antimicrobial effects, while thiophene-modified compounds () are prioritized in materials science.

Notes

Data Limitations: Direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Comparisons are inferred from structurally analogous compounds.

Substituent-Driven Properties: The 4-methylphenoxy group likely confers moderate lipophilicity, balancing solubility and membrane permeability for CNS-targeting applications.

Synthetic Challenges : Similar compounds require stringent anhydrous conditions for reductions (e.g., LiAlH₄ in ) and palladium catalysts for cross-couplings (e.g., Suzuki reactions in ).

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